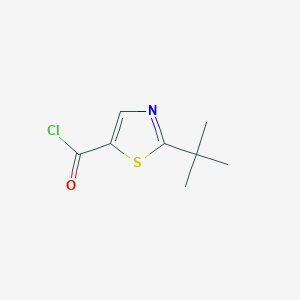
2-(tert-Butyl)thiazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazole-5-carbonyl chloride typically involves the reaction of thiazole derivatives with tert-butyl groups under specific conditions. One common method includes the chlorination of 2-(tert-Butyl)thiazole-5-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(tert-Butyl)thiazole-5-carboxamide derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)thiazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonyl chloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)thiazole-5-carboxylic acid: This compound is a precursor to 2-(tert-Butyl)thiazole-5-carbonyl chloride and shares similar structural features.
2-(tert-Butyl)thiazole-5-carboxamide: Formed through nucleophilic substitution reactions, this compound has similar reactivity but different functional groups.
Thiazole-5-carbonyl chloride: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This structural feature makes it a valuable intermediate in the synthesis of various thiazole derivatives and other heterocyclic compounds.
Eigenschaften
Molekularformel |
C8H10ClNOS |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
2-tert-butyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNOS/c1-8(2,3)7-10-4-5(12-7)6(9)11/h4H,1-3H3 |
InChI-Schlüssel |
MKYWBBTVPBJPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


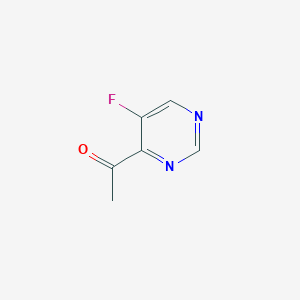
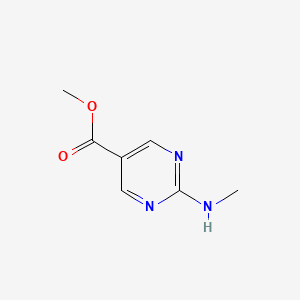
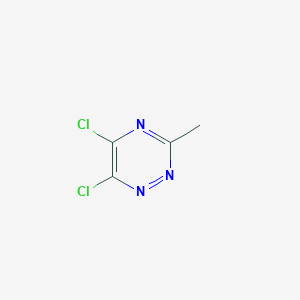

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)
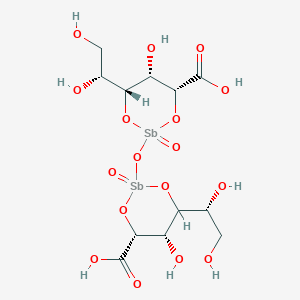

![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
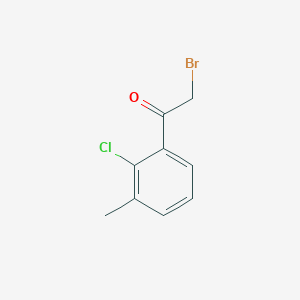
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
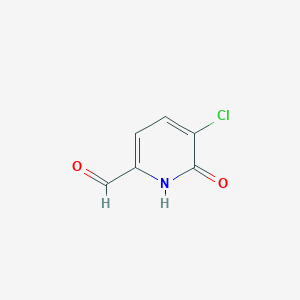
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
